molecular formula C15H13FN2O B11039270 1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one

1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one

Cat. No.: B11039270
M. Wt: 256.27 g/mol
InChI Key: JGQCDWOBFYXEAC-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

The synthesis of 1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one involves several steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one involves its interaction with specific molecular targets and pathways:

By inhibiting these pathways, the compound can induce apoptosis in cancer cells and inhibit their proliferation.

Comparison with Similar Compounds

1-(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-2-butyn-1-one can be compared with other similar compounds:

The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activity and specificity.

Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

1-(6-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)but-2-yn-1-one

InChI

InChI=1S/C15H13FN2O/c1-2-4-14(19)18-8-7-13-11(9-18)10-5-3-6-12(16)15(10)17-13/h3,5-6,17H,7-9H2,1H3

InChI Key

JGQCDWOBFYXEAC-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCC2=C(C1)C3=C(N2)C(=CC=C3)F

Origin of Product

United States

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